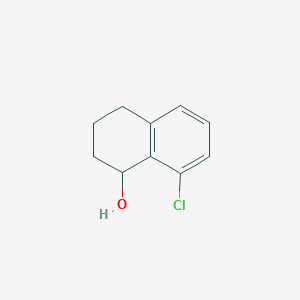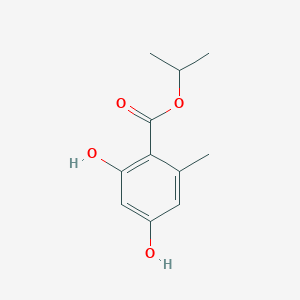
Isopropyl 2,4-hydroxy-6-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 2,4-dihydroxy-6-methylbenzoate is an organic compound with the molecular formula C11H14O4 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 are replaced by hydroxyl groups, and the hydrogen atom at position 6 is replaced by a methyl group The isopropyl ester group is attached to the carboxyl group of the benzoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 2,4-dihydroxy-6-methylbenzoate typically involves the esterification of 2,4-dihydroxy-6-methylbenzoic acid with isopropanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2,4-dihydroxy-6-methylbenzoic acid+isopropanolH2SO4isopropyl 2,4-dihydroxy-6-methylbenzoate+H2O
Industrial Production Methods
In an industrial setting, the production of isopropyl 2,4-dihydroxy-6-methylbenzoate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. Additionally, the reaction conditions, such as temperature and pressure, can be optimized to maximize the production rate and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Isopropyl 2,4-dihydroxy-6-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: The major product is 2,4-dihydroxy-6-methylbenzoquinone.
Reduction: The major product is 2,4-dihydroxy-6-methylbenzyl alcohol.
Substitution: The major products depend on the substituents introduced during the reaction.
Wissenschaftliche Forschungsanwendungen
Isopropyl 2,4-dihydroxy-6-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: It is used in the formulation of certain cosmetic and pharmaceutical products due to its stability and bioactivity.
Wirkmechanismus
The mechanism of action of isopropyl 2,4-dihydroxy-6-methylbenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with cellular pathways involved in inflammation and oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Isopropyl 2,4-dihydroxy-6-methylbenzoate can be compared with other similar compounds, such as:
Methyl 2,4-dihydroxy-6-methylbenzoate: Similar structure but with a methyl ester group instead of an isopropyl ester group.
Ethyl 2,4-dihydroxy-6-methylbenzoate: Similar structure but with an ethyl ester group instead of an isopropyl ester group.
Propyl 2,4-dihydroxy-6-methylbenzoate: Similar structure but with a propyl ester group instead of an isopropyl ester group.
The uniqueness of isopropyl 2,4-dihydroxy-6-methylbenzoate lies in its specific ester group, which can influence its solubility, reactivity, and biological activity compared to its methyl, ethyl, and propyl counterparts.
Eigenschaften
CAS-Nummer |
31489-29-9 |
|---|---|
Molekularformel |
C11H14O4 |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
propan-2-yl 2,4-dihydroxy-6-methylbenzoate |
InChI |
InChI=1S/C11H14O4/c1-6(2)15-11(14)10-7(3)4-8(12)5-9(10)13/h4-6,12-13H,1-3H3 |
InChI-Schlüssel |
KOOFBAZCFXMKFF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1C(=O)OC(C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


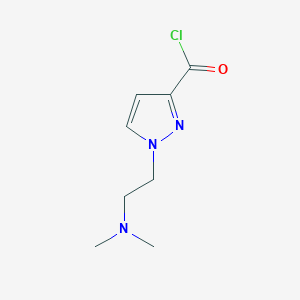
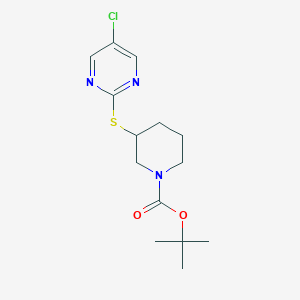
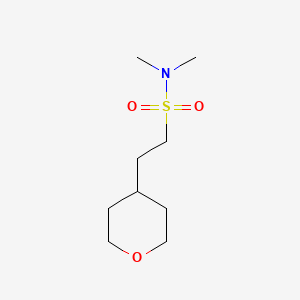
![3,5-Bis[(tert-butyl)dioxy]-3,5-dimethyl-1,2-dioxolane](/img/structure/B13974636.png)
![[(Z)-2-ethylhex-2-enyl] acetate](/img/structure/B13974645.png)

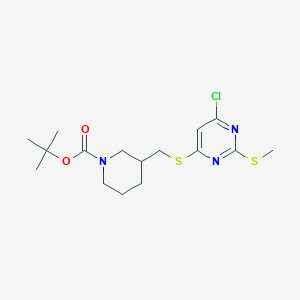
![Methyl 5-amino-6-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B13974664.png)

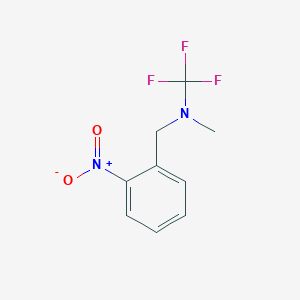
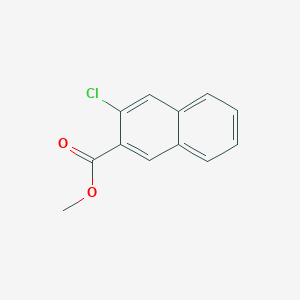
![(S)-1-[2-chloro-3-(trifluoromethyl)phenyl]ethylamine](/img/structure/B13974679.png)
